BenchChemオンラインストアへようこそ!

Boc-D-his(tos)-OH

chiral purity optical rotation enantiomeric differentiation

Boc-D-His(Tos)-OH (Nα-tert-butoxycarbonyl-Nim-p-toluenesulfonyl-D-histidine, CAS 69541-68-0, MW 409.5 g/mol) is a doubly protected D-histidine derivative serving as a key building block in Boc-strategy solid-phase peptide synthesis (SPPS). The Boc group provides acid-labile Nα-amino protection cleavable by trifluoroacetic acid (TFA), while the tosyl (Tos, p-toluenesulfonyl) group protects the nucleophilic π-nitrogen of the imidazole side chain against acylation, alkylation, and racemization during chain elongation.

Molecular Formula C18H23N3O6S
Molecular Weight 409,46 g/mole
CAS No. 69541-68-0
Cat. No. B613703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-his(tos)-OH
CAS69541-68-0
Synonyms69541-68-0; BOC-D-HIS(TOS)-OH; Boc-D-His(Tos); (R)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoicacid; N-Boc-N'-tosyl-D-histidine; N-Boc-N-tosyl-D-histidine; Boc-L-Histidine(Tosyl); AmbotzBAA1310; PubChem14953; Boc-nim-Tosyl-D-histidine; Boc-D-His(tau-Tos)-OH; MolPort-003-983-037; ZINC2384952; 0742AC; KM1280; AKOS015842538; AKOS015895739; AC-19273; AJ-35142; AK-50043; SC-47277; AB0090774; I06-1411; J-300151; Q-101828
Molecular FormulaC18H23N3O6S
Molecular Weight409,46 g/mole
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m1/s1
InChIKeyDCLJSEPKYJSEHW-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-His(Tos)-OH (CAS 69541-68-0): Protected D-Histidine Building Block for Stereochemically Defined Peptide Synthesis


Boc-D-His(Tos)-OH (Nα-tert-butoxycarbonyl-Nim-p-toluenesulfonyl-D-histidine, CAS 69541-68-0, MW 409.5 g/mol) is a doubly protected D-histidine derivative serving as a key building block in Boc-strategy solid-phase peptide synthesis (SPPS) [1]. The Boc group provides acid-labile Nα-amino protection cleavable by trifluoroacetic acid (TFA), while the tosyl (Tos, p-toluenesulfonyl) group protects the nucleophilic π-nitrogen of the imidazole side chain against acylation, alkylation, and racemization during chain elongation . As the D-enantiomer derivative, it enables incorporation of the non-proteinogenic D-histidine residue into therapeutic and probe peptide sequences, conferring resistance to proteolytic degradation and altered pharmacological profiles relative to L-histidine-containing analogs . The compound is commercially available at chiral purities reaching ≥99.5% as determined by chiral HPLC .

Why Boc-D-His(Tos)-OH Cannot Be Substituted by Generic Histidine Derivatives in Stereospecific Peptide Synthesis


Histidine is uniquely susceptible to racemization during peptide coupling due to the intramolecular base-catalyzed abstraction of the Cα proton by the unprotected imidazole ring [1]. The choice of imidazole protecting group dictates not only racemization propensity but also coupling efficiency, side-reaction profile, and final deprotection conditions. The Forest et al. (1990) study demonstrated that with Boc-His(Tos), coupling with BOP reagent and 3 equivalents of DIEA yielded minimal detectable racemization, whereas increasing DIEA to 9 equivalents produced approximately 3% epimer in the crude product [1]. Furthermore, the Tos group carries a specific liability: under certain conditions during Boc-Gly coupling, Nim→Nα transfer of the tosyl group generates extra glycine insertions in the peptide chain, a side reaction documented by Kusunoki et al. (1990) that is absent when the more stable dinitrophenyl (Dnp) protecting group is employed [2]. These findings demonstrate that histidine building blocks with different protecting group combinations are not functionally interchangeable, and the Tos strategy imposes specific coupling-condition constraints that directly affect sequence fidelity.

Quantitative Differentiation Evidence for Boc-D-His(Tos)-OH Versus Closest Analogs


Chiral Purity and Enantiomeric Identity: Boc-D-His(Tos)-OH vs. Boc-L-His(Tos)-OH

The D-enantiomer Boc-D-His(Tos)-OH exhibits a specific optical rotation of [α]D20 = -16 ± 3° (c=1, MeOH) as confirmed by Chem-Impex product specifications, with chiral HPLC purity ≥99.5% . In contrast, the L-enantiomer Boc-His(Tos)-OH (CAS 35899-43-5) shows [α]20/D = +16 ± 1° (c=1, MeOH) with purity specified as ≥98.0% by TLC from Sigma Aldrich . The opposite sign and approximate 32° magnitude separation in specific rotation provide unambiguous stereochemical discrimination between the two enantiomers. The D-form is commercially supplied at a higher minimum purity specification (≥99.5% by chiral HPLC vs. ≥98.0% by TLC for the L-form), representing a quality differentiator for applications requiring minimal L-enantiomer contamination .

chiral purity optical rotation enantiomeric differentiation SPPS building block quality

Racemization Control During Coupling: BOP vs. DCC Activation for Tos-Protected Histidine

In a comparative racemization study by Forest et al. (1990), Boc-His(Tos) coupling via BOP reagent with 3 equivalents of DIEA (equimolar to the amino acid) yielded minimal racemization detectable by HPLC analysis of the crude product [1]. When the DIEA amount was increased to 9 equivalents, approximately 3% of the D-epimer was detected in the crude peptide [1]. Coupling via DCC (dicyclohexylcarbodiimide) produced higher racemization levels than BOP under the same base conditions [1][2]. Although this study employed the L-enantiomer (Boc-His(Tos)-OH), the racemization suppression mechanism of the Tos protecting group in conjunction with BOP activation is independent of the Cα configuration and directly applicable to Boc-D-His(Tos)-OH coupling protocols [1].

racemization suppression coupling reagent selection BOP reagent Boc SPPS

Imidazole Protecting Group Performance: Tos vs. Benzyl (Bzl) — Coupling-to-Racemization Ratio

Kovacs et al. (1985) determined the coupling (kc) and racemization (kr) rate constants for Nα,Nim-protected histidine pentachlorophenyl esters in THF with triethylamine as base [1]. The ratio kc/kr, which predicts the relative extent of racemization during coupling, was 640 for Z-His(Tos)-OPcp versus only 10 for Z-His(Bzl)-OPcp — a 64-fold advantage for tosyl protection [1]. For context, the most effective protection evaluated was Dnp (Boc-His(DNP)-OPcp) at kc/kr = 2400, while the benzyl-protected derivative racemized extensively [1]. The tosyl group's strong electron-withdrawing sulfonyl character reduces imidazole basicity, suppressing the intramolecular base-catalyzed Cα proton abstraction that drives racemization [1].

kc/kr ratio imidazole protection racemization kinetics active ester coupling

Side-Reaction Liability: Nim→Nα Glycine Insertion with Tos vs. Dnp Protection

Kusunoki et al. (1990) reported that during solid-phase peptide synthesis using Nα-Boc-Nim-tosyl-histidine (Boc-His(Tos)), byproducts bearing extra glycine residues in the peptide chain were observed at a high rate when Boc-Gly was coupled following His(Tos) incorporation [1]. The mechanism involves partial or complete HOBt-mediated cleavage of the Nim-tosyl group during activation of the subsequent amino acid, followed by Boc-Gly incorporation onto the liberated imidazole nitrogen and subsequent Nim→Nα transfer to yield glycine-inserted peptide impurities [1]. This side reaction was specific to Boc-Gly coupling steps and could be circumvented by replacing the Tos group with the more stable dinitrophenyl (Dnp) protecting group, which resists HOBt-mediated cleavage [1][2].

glycine insertion Nim-Nα transfer side reaction sequence fidelity SPPS

Acid Stability of Imidazole Protection: Tos vs. Dnp Under Boc SPPS Deprotection Conditions

Erickson and Merrifield (1974) demonstrated that Nim-tosylhistidine and Nim-2,4-dinitrophenylhistidine side-chain protecting groups are both completely stable in 50% trifluoroacetic acid/dichloromethane for over 200 hours at room temperature [1]. This stability far exceeds the cumulative TFA exposure during a typical Boc SPPS cycle (~2-4 hours total for a 50-mer peptide), establishing that Tos protection remains intact through repetitive Nα-Boc deprotection steps [1]. The study placed both Tos and Dnp in the same high-stability tier, in contrast to the more labile Nim-benzyloxymethyl (Bom) group that generates formaldehyde upon HF cleavage [1].

TFA stability side-chain protection large peptide synthesis deprotection orthogonality

Optimal Procurement and Application Scenarios for Boc-D-His(Tos)-OH in Pharmaceutical Peptide Research and Development


Boc-Strategy SPPS of D-His-Containing Therapeutic Peptides Requiring Chiral Purity ≥99.5%

When developing therapeutic peptides incorporating D-histidine for enhanced proteolytic stability, Boc-D-His(Tos)-OH with chiral HPLC purity ≥99.5% is the preferred building block for Boc-strategy SPPS. The combination of acid-labile Boc Nα-protection and Tos imidazole protection enables sequential chain elongation using standard Boc SPPS protocols. The BOP-family coupling reagents with ≤3 equivalents of DIEA minimize racemization at the D-His residue [1], preserving the stereochemical integrity essential for target binding and biological activity. The Tos group's >200-hour stability in 50% TFA ensures it withstands repeated Boc-deprotection cycles during synthesis of peptides up to 50+ residues [2]. Final deprotection of the Tos group occurs concomitantly with resin cleavage under standard anhydrous HF conditions, eliminating the need for a separate deprotection step.

Stereochemical Quality Control: Differentiating D- from L-Enantiomer Batches via Optical Rotation

The specific optical rotation of [α]D20 = -16 ± 3° (c=1, MeOH) serves as a rapid, quantitative identity test to distinguish Boc-D-His(Tos)-OH from its L-enantiomer, which rotates at [α]20/D = +16 ± 1° under identical conditions . This 32° magnitude difference enables incoming QC laboratories to verify enantiomeric identity before committing costly resin and reagents to SPPS. For GMP peptide manufacturing, this optical rotation specification, combined with the ≥99.5% chiral HPLC purity , provides orthogonal confirmation that the correct stereoisomer has been procured and that enantiomeric contamination is below 0.5%, supporting regulatory documentation requirements.

Racemization-Sensitive D-His Couplings in Peptide Sequences Without Gly-His Junctions

For peptide sequences where D-His is not immediately followed by glycine, Boc-D-His(Tos)-OH represents the optimal balance of racemization suppression and synthetic convenience. The tosyl group provides a 64-fold improvement in kc/kr ratio compared to benzyl protection , while avoiding the separate thiolysis deprotection step required for Dnp-protected histidine [1]. When the sequence does not contain a His-Gly junction, the Nim→Nα transfer side reaction documented by Kusunoki et al. [2] is not a concern. Under these conditions, coupling with BOP or PyBOP reagents and ≤3 equivalents of DIEA in DMF or NMP provides efficient incorporation with minimal epimerization [3], making Boc-D-His(Tos)-OH the most practical choice for routine D-His installation in Boc SPPS.

Large Peptide Synthesis (>40 Residues) Requiring Extended Cumulative TFA Exposure

For the assembly of large peptides exceeding 40 residues by Boc SPPS, the cumulative TFA exposure during repetitive Nα-deprotection cycles can exceed 3-4 hours. The demonstrated >200-hour stability of Nim-tosylhistidine in 50% TFA/CH₂Cl₂ provides a margin of safety exceeding 50-fold over the required exposure, ensuring that the imidazole protection remains intact throughout the entire chain assembly. In contrast, more labile imidazole protecting groups such as benzyloxymethyl (Bom) may undergo partial decomposition, generating reactive formaldehyde species that compromise product purity . This makes Boc-D-His(Tos)-OH the building block of choice for large D-His-containing peptide targets, including protein domains and multi-epitope constructs synthesized by Boc SPPS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-D-his(tos)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.